molecular formula C19H24O2 B12664416 Unii-B1lxh6rppm CAS No. 13026-26-1

Unii-B1lxh6rppm

Cat. No.: B12664416
CAS No.: 13026-26-1
M. Wt: 284.4 g/mol
InChI Key: ITRDPYNINWIWLM-RBUKOAKNSA-N
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Description

UNii-B1LXH6RPPM (CAS: 13026-26-1), also known as meso-hexestrol monomethyl ether or Paramion, is a synthetic phenolic compound derived from hexestrol, a nonsteroidal estrogen . Its IUPAC name is 4-[(1R,2S)-1-ethyl-2-(4-methoxyphenyl)butyl]phenol, indicating a stereospecific structure with ethyl, butyl, and methoxyphenyl substituents . This compound has historical relevance in medicinal chemistry, with documented use in pharmacological studies under the identifier NSC 19200 .

Properties

CAS No.

13026-26-1

Molecular Formula

C19H24O2

Molecular Weight

284.4 g/mol

IUPAC Name

4-[(3R,4S)-4-(4-methoxyphenyl)hexan-3-yl]phenol

InChI

InChI=1S/C19H24O2/c1-4-18(14-6-10-16(20)11-7-14)19(5-2)15-8-12-17(21-3)13-9-15/h6-13,18-20H,4-5H2,1-3H3/t18-,19+/m0/s1

InChI Key

ITRDPYNINWIWLM-RBUKOAKNSA-N

Isomeric SMILES

CC[C@@H](C1=CC=C(C=C1)O)[C@H](CC)C2=CC=C(C=C2)OC

Canonical SMILES

CCC(C1=CC=C(C=C1)O)C(CC)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

The synthesis of Hexestrol Monomethyl Ether involves the methylation of hexestrol. The reaction typically requires the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate . The reaction conditions often include refluxing the reactants in an appropriate solvent such as acetone or methanol to achieve the desired product.

Industrial production methods for Hexestrol Monomethyl Ether may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Hexestrol Monomethyl Ether undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Hexestrol Monomethyl Ether has several scientific research applications:

Mechanism of Action

The mechanism of action of Hexestrol Monomethyl Ether involves its interaction with estrogen receptors in the body. As an estrogen receptor agonist, it binds to these receptors, mimicking the effects of natural estrogens. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes and subsequent physiological effects . The molecular targets and pathways involved include the estrogen receptor signaling pathway, which plays a crucial role in various biological processes such as cell growth, differentiation, and reproduction.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound Name Structure Highlights Molecular Formula Key Biological Activity Solubility/LogP*
This compound Phenol core with ethyl, butyl, methoxyphenyl C₁₉H₂₄O₂ Estrogenic/anti-estrogenic (inferred) Moderate lipophilicity
Hexestrol Two phenol groups, ethyl substituents C₁₈H₂₂O₂ Estrogenic agonist Low aqueous solubility
Diethylstilbestrol Two phenol groups, ethylene bridge C₁₈H₂₀O₂ Estrogenic agonist, carcinogenic High lipophilicity
Tamoxifen Triphenylethylene core, dimethylaminoethoxy C₂₆H₂₉NO Selective estrogen receptor modulator (SERM) High lipophilicity

Key Findings:

Structural Similarity: Hexestrol: Shares the phenol core and ethyl substituents but lacks the methoxy group, which in this compound may reduce metabolic degradation and enhance membrane permeability . Diethylstilbestrol (DES): While both have phenolic groups, DES’s linear ethylene scaffold confers stronger estrogenic activity but also carcinogenic risks, unlike this compound’s branched structure .

Biological Activity: this compound’s methoxy group may attenuate binding affinity to estrogen receptors compared to hexestrol, as seen in similar methoxylated analogs .

PubChem-Based Similarity Analysis

PubChem’s Similar Compounds (2-D similarity) and Similar Conformers (3-D similarity) tools identify structural analogs of this compound :

  • 2-D Neighbors: Compounds with shared scaffolds (e.g., phenolic rings with alkyl/aryl substituents). Examples include hexestrol derivatives and methoxylated estrogens.
  • 3-D Neighbors : Molecules with similar shape and binding features, such as selective androgen receptor modulators (SARMs) with comparable steric bulk .

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